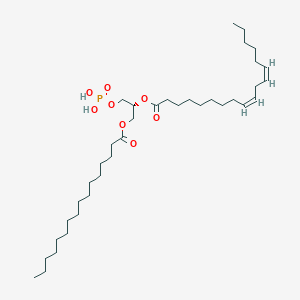

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PA(16:0/18:2(9Z, 12Z)), also known as 16:0-18:2-pa or PA(16:0/18:2), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:2(9Z, 12Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:2(9Z, 12Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA; which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z)); which is mediated by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:2(9Z, 12Z)) can be biosynthesized from lpa(16:0/0:0) and linoleoyl-CoA through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:2(9Z, 12Z)) can be converted into CDP-DG(16:0/18:2(9Z, 12Z)); which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:2(9Z, 12Z)) is involved in cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/16:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/18:0/18:2(9Z, 12Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:2(9Z, 12Z)/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. PA(16:0/18:2(9Z, 12Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/22:1(13Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/16:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.

1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) and 9Z,12Z-octadecadienoyl (linoleoyl) respectively. It is a conjugate acid of a 1-hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate(2-).

Propriétés

Formule moléculaire |

C37H69O8P |

|---|---|

Poids moléculaire |

672.9 g/mol |

Nom IUPAC |

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C37H69O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3,(H2,40,41,42)/b13-11-,18-17-/t35-/m1/s1 |

Clé InChI |

YQMUIZXKIKXZHD-UMKNCJEQSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.